BenchChemオンラインストアへようこそ!

Budesonide

Receptor pharmacology Inhaled corticosteroids Potency benchmarking

Budesonide (51333-22-3) uniquely undergoes reversible intracellular fatty acid esterification in airway tissue—70–80% converts to lipophilic conjugates within 20 min, a mechanism absent in fluticasone propionate and beclomethasone. This prolongs local anti-inflammatory action independent of plasma PK. With GR RBA ~850–935, log P 3.6, and the highest GR/PR selectivity (44) among major ICS, budesonide is the preferred reference standard for ICS/LABA combination development, sustained-release pulmonary formulation design, and IBD research where 10% oral bioavailability minimizes systemic effects vs prednisolone (70–80%).

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
CAS No. 51333-22-3
Cat. No. B1683875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudesonide
CAS51333-22-3
SynonymsBudesonide
Budesonide, (R)-Isomer
Budesonide, (S)-Isomer
Horacort
Pulmicort
Rhinocort
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
InChIInChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
InChIKeyVOVIALXJUBGFJZ-KWVAZRHASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane
4.57e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Budesonide (CAS 51333-22-3): Technical Overview for Scientific Procurement and Research Selection


Budesonide (CAS 51333-22-3) is a non-halogenated synthetic glucocorticoid of the pregnane class, structurally defined as 16α,17α-butylidenebis(oxy)-11β,21-dihydroxypregna-1,4-diene-3,20-dione. Its molecular composition comprises an acetaldehyde 21-ester with butyric acid, conferring a log P (octanol/water) of 3.6 and aqueous solubility of 14 μg/mL . Distinctive physicochemical attributes include an 11β-hydroxy group essential for receptor activation and a C21 primary hydroxyl facilitating reversible intracellular esterification . Within the broader inhaled corticosteroid (ICS) class, budesonide occupies an intermediate position regarding receptor binding affinity (RBA ~850–935 relative to dexamethasone = 100) and demonstrates a characteristic balance of pulmonary targeting and systemic clearance parameters .

Budesonide Procurement: Why In-Class Substitution Without Quantitative Justification Risks Experimental Validity


Within the inhaled corticosteroid class, compounds exhibit distinct physicochemical and pharmacokinetic signatures that preclude simple dose-for-dose interchange. Receptor binding affinity varies over a >10-fold range (from flunisolide at ~180 to mometasone furoate at ~2200), while oral bioavailability spans from <1% (fluticasone propionate) to 21% (beclomethasone dipropionate active metabolite) . Budesonide uniquely undergoes reversible intracellular fatty acid esterification in airway tissue—a mechanism absent in fluticasone propionate and beclomethasone dipropionate—which extends local pulmonary retention beyond what lipophilicity alone predicts . Additionally, glucocorticoid receptor selectivity relative to progesterone receptor differs substantially among agents, with budesonide demonstrating the highest selectivity index (44) among major ICS compounds . These multidimensional disparities necessitate compound-specific, comparator-anchored evidence for rigorous study design and formulation selection.

Budesonide Product-Specific Evidence Guide: Quantitative Comparative Data for Informed Scientific Selection


Glucocorticoid Receptor Binding Affinity: Budesonide vs. Fluticasone Propionate vs. Beclomethasone Dipropionate

In a head-to-head receptor binding comparison using human lung glucocorticoid receptor preparations, budesonide exhibits a relative binding affinity (RBA) of 850 (reference dexamethasone = 100), intermediate between fluticasone propionate at 1,540 and beclomethasone dipropionate/17-BMP at 140/1,440 . This quantitative ordering is consistent across multiple studies, with an alternative source reporting RBA values of 935 (budesonide), 1,800 (fluticasone propionate), and 1,022 (beclomethasone dipropionate) . The approximately 1.9-fold lower affinity of budesonide versus fluticasone propionate directly informs dose selection in potency-sensitive experimental designs.

Receptor pharmacology Inhaled corticosteroids Potency benchmarking

Glucocorticoid Receptor Selectivity: Budesonide Demonstrates Highest GR/PR Selectivity Among Inhaled Corticosteroids

Budesonide exhibits the highest glucocorticoid receptor (GR) to progesterone receptor (PR) selectivity ratio (RBAGR/RBAPR) of 44 among tested inhaled corticosteroids, substantially exceeding mometasone furoate (1.1), beclomethasone-17-monopropionate (9), fluticasone propionate (12), triamcinolone acetonide (18), and mometasone (25) . This 3.7-fold selectivity advantage over fluticasone propionate and a 40-fold advantage over mometasone furoate reflects differential binding to nuclear hormone receptors beyond the primary therapeutic target.

Receptor selectivity Off-target binding Side-effect profiling

Reversible Fatty Acid Esterification: Budesonide vs. Fluticasone Propionate and Beclomethasone Dipropionate in Airway Retention

Following topical application to rat tracheal tissue in vivo, approximately 70–80% of retained budesonide is conjugated to intracellular fatty acid esters at carbon 21 within 20 minutes of administration, forming a reversible lipophilic reservoir . In contrast, fluticasone propionate and beclomethasone dipropionate do not undergo detectable fatty acid esterification under identical experimental conditions . This esterification results in prolonged budesonide retention in large airways compared with both comparator compounds, with free budesonide regenerated via gradual intracellular lipase-catalyzed hydrolysis .

Pulmonary pharmacokinetics Drug retention Intracellular esterification

Oral Bioavailability and Systemic Exposure: Budesonide vs. Prednisolone in Crohn's Disease

In a randomized, double-blind, 10-week trial comparing oral controlled-release budesonide (9 mg/day for 8 weeks, then 6 mg/day for 2 weeks) with prednisolone (40 mg/day tapered to 5 mg/day) in 176 patients with active Crohn's disease, budesonide demonstrated significantly lower systemic glucocorticoid-associated side effects (29 vs. 48 patients, P = 0.003) and less suppression of pituitary-adrenal function, with mean morning plasma cortisol concentrations significantly higher in the budesonide group at week 4 (P < 0.001) and week 8 (P = 0.02) . The 10% systemic bioavailability of oral budesonide due to extensive first-pass hepatic metabolism (CYP3A4) contrasts with the approximately 70–80% bioavailability of oral prednisolone .

Systemic bioavailability First-pass metabolism Corticosteroid safety

Clinical Efficacy: Budesonide/Formoterol Combination vs. Albuterol Monotherapy in Pediatric Asthma

In a 52-week, open-label, multicenter, randomized controlled trial (CARE study) involving 360 children aged 5–15 years with mild asthma, budesonide/formoterol used as-needed for symptom relief reduced the annualized rate of asthma attacks by 45% compared with short-acting beta-agonist (SABA) albuterol monotherapy (0.23 vs. 0.41 attacks per participant/year; relative rate 0.55; 95% CI 0.36–0.84; P = 0.012) . This translates to 18 fewer asthma attacks per 100 children annually with no significant differences in growth, lung function, or overall safety profile between treatment arms .

Asthma management Combination therapy Pediatric clinical trial

Pulmonary Residence Time: Budesonide vs. Fluticasone Propionate and Triamcinolone Acetonide

Mathematical modeling of inhaled corticosteroid absorption kinetics demonstrates that pulmonary residence time varies substantially across compounds. Fluticasone propionate and triamcinolone acetonide exhibit the longest pulmonary residence times, while budesonide and flunisolide demonstrate the shortest residence times . This kinetic difference arises from differential pulmonary solubility and dissolution rates, with budesonide's moderate lipophilicity (log P 3.6) facilitating more rapid absorption from the lung compared with the highly lipophilic fluticasone propionate (log P 4.5) . The shorter pulmonary residence time of budesonide is partially compensated by its unique intracellular fatty acid esterification mechanism, which extends local tissue retention through a distinct biochemical pathway .

Pulmonary pharmacokinetics Absorption kinetics Lung retention

Budesonide Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Pulmonary Drug Delivery and Formulation Development Requiring Predictable Receptor Pharmacology

Budesonide's intermediate glucocorticoid receptor binding affinity (RBA ~850–935) enables formulation scientists to benchmark potency against established comparators (fluticasone propionate RBA ~1,540–1,800; beclomethasone dipropionate active metabolite RBA ~1,022–1,440). This quantifiable positioning supports rational selection of budesonide as a reference compound in novel inhaled corticosteroid development programs, where understanding the relationship between receptor affinity, pulmonary deposition, and clinical efficacy is critical. The compound's moderate lipophilicity (log P 3.6) and aqueous solubility (14 μg/mL) further facilitate predictable aerosolization behavior across nebulizer, dry powder inhaler, and metered-dose inhaler platforms.

Preclinical Models of Airway Inflammation Leveraging Reversible Tissue Esterification

The unique reversible fatty acid esterification of budesonide—with 70–80% of retained airway tissue drug converted to lipophilic conjugates within 20 minutes of topical application —makes it particularly valuable for studies investigating prolonged local anti-inflammatory effects. Unlike fluticasone propionate and beclomethasone dipropionate, which lack this esterification capacity, budesonide's intracellular reservoir formation allows researchers to dissect the contribution of tissue retention mechanisms to efficacy independent of plasma pharmacokinetics. This property is especially relevant for once-daily dosing investigations and for developing in vitro-in vivo correlations for sustained-release pulmonary formulations.

Gastrointestinal Inflammation Studies Prioritizing Reduced Systemic Glucocorticoid Burden

For inflammatory bowel disease research models, budesonide's 10% oral systemic bioavailability—driven by extensive CYP3A4-mediated first-pass hepatic metabolism —provides a distinct advantage over conventional systemic corticosteroids like prednisolone (70–80% bioavailability). Clinical evidence demonstrates that oral controlled-release budesonide achieves comparable remission induction to prednisolone in Crohn's disease while significantly reducing glucocorticoid-associated side effects (33% vs. 55% incidence, P=0.003) and preserving hypothalamic-pituitary-adrenal axis function . This differentiated safety profile supports budesonide as the preferred corticosteroid in gastrointestinal research protocols where minimizing systemic immunosuppression is paramount.

Combination Therapy Development and Fixed-Dose Formulation Benchmarking

The established efficacy of budesonide/formoterol combination therapy in reducing asthma attacks by 45% compared with short-acting beta-agonist monotherapy (annualized rate 0.23 vs. 0.41 attacks per participant/year, P=0.012) positions budesonide as a validated platform for novel ICS/LABA or ICS/LAMA/LABA combination development. Researchers investigating new combination partners or alternative delivery systems can leverage this extensive clinical dataset as a performance benchmark, while budesonide's well-characterized receptor selectivity profile (GR/PR selectivity ratio 44, highest among ICS compounds) provides a rational basis for assessing potential off-target effects of novel formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Budesonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.